Product packaging for 2-Bromo-4,7-dimethylbenzo[d]thiazole(Cat. No.:CAS No. 1019115-44-6)

2-Bromo-4,7-dimethylbenzo[d]thiazole

Cat. No.: B3335019
CAS No.: 1019115-44-6
M. Wt: 242.14 g/mol
InChI Key: OMCQXYRXLFOIDF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzothiazole (B30560) Research

The study of benzothiazole and its derivatives dates back to the late 19th century, with initial synthesis methods being developed around that time. pcbiochemres.comresearchgate.net Hoffmann is credited with first creating and publishing on benzothiazole in 1887. pcbiochemres.comresearchgate.net Early research focused on the fundamental synthesis and characterization of the benzothiazole core, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org These initial investigations laid the groundwork for future explorations into the diverse reactivity and utility of this heterocyclic system. Over the decades, research has evolved from basic synthesis to the development of a vast library of substituted benzothiazole derivatives with a wide array of applications. pcbiochemres.com The discovery that many of these derivatives possess significant biological activities and unique physicochemical properties has propelled benzothiazole chemistry to the forefront of modern research. benthamscience.compharmacyjournal.innih.gov

Significance of Heterocyclic Scaffolds in Modern Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in modern chemistry. ijprajournal.comnumberanalytics.com Their significance stems from their structural diversity and their ability to interact with biological targets, making them a cornerstone of medicinal chemistry. ijprajournal.comnumberanalytics.comnih.gov Over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov The inclusion of heteroatoms like nitrogen, sulfur, and oxygen imparts unique electronic and steric properties that influence a molecule's reactivity, solubility, and capacity for intermolecular interactions such as hydrogen bonding. rroij.com This versatility allows chemists to fine-tune the properties of molecules for specific applications, ranging from pharmaceuticals to advanced materials. nih.govresearchgate.net The development of advanced synthetic methodologies, including metal-catalyzed cross-coupling reactions, has further expanded the accessibility and diversity of functionalized heterocyclic compounds. nih.govresearchgate.net

Overview of Benzothiazole Derivatives in Synthetic and Materials Science Research

Benzothiazole derivatives have garnered considerable attention in both synthetic and materials science research due to their robust chemical nature and valuable properties. eurekaselect.com In synthetic chemistry, the benzothiazole moiety serves as a versatile scaffold for the construction of more complex molecules. benthamscience.comeurekaselect.com Its unique methine center in the thiazole ring is a key feature that contributes to its reactivity and utility. benthamscience.com

In the realm of materials science, benzothiazole derivatives are utilized in a variety of applications. They have been employed as antioxidants and vulcanization accelerators in the rubber industry. eurekaselect.com Furthermore, their interesting electronic properties have led to their use as dopants in light-emitting organic electroluminescent devices (OLEDs) and as chemosensors for detecting a range of analytes. eurekaselect.com The extended π-delocalized system in benzothiazoles is capable of interacting with other molecules, which is a desirable trait for these applications. nih.gov

Specific Research Focus on 2-Bromo-4,7-dimethylbenzo[d]thiazole within the Broader Benzothiazole Landscape

Within the extensive family of benzothiazole derivatives, this compound represents a specific and important building block. The bromine atom at the 2-position of the benzothiazole core is a key functional group that allows for a variety of subsequent chemical transformations, most notably cross-coupling reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex, functionalized benzothiazole structures.

The methyl groups at the 4 and 7 positions of the benzene ring also influence the compound's properties. These substitutions can affect the solubility, electronic properties, and steric hindrance of the molecule, which in turn can modulate the characteristics of any resulting materials or larger molecular constructs. Research on this specific compound is often aimed at leveraging its reactive nature to create novel molecules with tailored properties for applications in areas such as organic electronics or as intermediates for other specialized chemical products. The strategic placement of the bromo and methyl substituents makes this compound a targeted subject of study for chemists looking to develop new materials and synthetic methodologies.

Chemical Profile of this compound

PropertyValue
Molecular Formula C9H8BrNS
Molecular Weight 242.14 g/mol
IUPAC Name 2-bromo-4,7-dimethyl-1,3-benzothiazole
CAS Number 199801-78-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNS B3335019 2-Bromo-4,7-dimethylbenzo[d]thiazole CAS No. 1019115-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,7-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCQXYRXLFOIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 4,7 Dimethylbenzo D Thiazole

De Novo Annulation Strategies for Benzothiazole (B30560) Ring Formation

The initial and crucial phase in synthesizing 2-bromo-4,7-dimethylbenzo[d]thiazole involves the construction of the benzothiazole ring system. This is accomplished through several de novo annulation strategies, which build the heterocyclic ring from acyclic precursors. These methods are foundational in heterocyclic chemistry and have been adapted and optimized for the synthesis of substituted benzothiazoles.

Condensation and Cyclization Reactions Utilizing 2-Aminothiophenol (B119425) Precursors

A prevalent and classical method for constructing the benzothiazole scaffold is the condensation and subsequent cyclization of 2-aminothiophenol precursors with various carbonyl-containing compounds. mdpi.comnih.gov In the context of synthesizing the 4,7-dimethyl derivative, the starting material would be 2-amino-3,6-dimethylbenzenethiol.

This precursor undergoes condensation with a suitable one-carbon synthon, such as a carboxylic acid or its derivative, to form an intermediate that then cyclizes to yield the 4,7-dimethylbenzo[d]thiazole ring. nih.gov For instance, the reaction with formic acid or its equivalent would lead to the unsubstituted benzothiazole at the C2 position, ready for subsequent bromination. The reaction typically proceeds through the formation of a thioamide intermediate followed by an intramolecular cyclization. indexcopernicus.com A variety of catalysts, including acids like polyphosphoric acid (PPA), can be employed to facilitate this transformation. nih.gov The general mechanism involves the formation of an imine thiophenol, which then cyclizes to a benzothiazolidine intermediate before being oxidized to the final benzothiazole. mdpi.com

The versatility of this method is highlighted by the wide range of carbonyl compounds that can be used, including aldehydes, ketones, and carboxylic acid derivatives, allowing for the synthesis of various 2-substituted benzothiazoles. mdpi.commdpi.com

Transition Metal-Catalyzed Cyclization Approaches

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective bond formations. nih.govresearchgate.net In the synthesis of benzothiazoles, transition metals like palladium and copper have been instrumental in catalyzing the intramolecular C-S bond formation. indexcopernicus.com These methods often involve the cross-coupling of an aryl halide with a sulfur source or the cyclization of a pre-functionalized substrate. indexcopernicus.comiaea.org

For the synthesis of 4,7-dimethylbenzo[d]thiazole, a potential strategy involves the palladium-catalyzed cyclization of an appropriately substituted α-bromoalkene derivative. nih.gov This migratory cyclization process can lead to the formation of the benzothiazole ring through an unexpected reaction cascade involving palladium migration. nih.gov While specific examples for the 4,7-dimethyl derivative are not extensively detailed, the general applicability of these methods suggests their potential. mdpi.comdntb.gov.ua Another approach involves the copper-catalyzed reaction of ortho-halogenated anilines with a sulfur source. nih.gov

The advantages of transition metal-catalyzed methods include high efficiency, functional group tolerance, and the potential for asymmetric synthesis. dntb.gov.ua Research in this area continues to develop more active and selective catalyst systems. nih.gov

Microwave-Assisted and One-Pot Multicomponent Syntheses

To enhance reaction rates, improve yields, and align with the principles of green chemistry, microwave-assisted synthesis has emerged as a powerful tool. researchgate.netnih.goveurekaselect.com The application of microwave irradiation can significantly reduce reaction times for the condensation of 2-aminothiophenols with aldehydes or other carbonyl compounds. researchgate.netias.ac.in For instance, the synthesis of benzothiazole derivatives using glycerol (B35011) as a green solvent under microwave irradiation has been reported to be rapid and efficient. researchgate.net

One-pot multicomponent reactions (MCRs) offer another streamlined approach, combining multiple reaction steps into a single operation without the isolation of intermediates. ijcce.ac.irsharif.edu This strategy is highly atom-economical and minimizes waste. ijcce.ac.ir A one-pot synthesis could involve the in-situ formation of a thioamide from an aniline, a sulfur source, and a carbonyl compound, followed by cyclization to the benzothiazole. Chemoenzymatic one-pot syntheses of thiazole (B1198619) derivatives have also been developed, showcasing the potential for biocatalysis in this field. mdpi.comresearchgate.netresearchgate.net These advanced methodologies offer significant advantages in terms of efficiency and environmental impact for the synthesis of the 4,7-dimethylbenzo[d]thiazole precursor. ias.ac.inbohrium.com

Regioselective Bromination Techniques at the C2 Position

Once the 4,7-dimethylbenzo[d]thiazole core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C2 position. The electronic nature of the benzothiazole ring makes the C2 position susceptible to electrophilic and nucleophilic substitution reactions, but achieving high selectivity is paramount.

Direct Bromination Procedures on Substituted Benzothiazoles

Direct bromination of the benzothiazole ring system can be achieved using various brominating agents. However, controlling the regioselectivity can be challenging. For benzothiazoles, electrophilic aromatic substitution typically occurs on the benzene (B151609) ring, particularly at positions activated by the fused thiazole ring. Therefore, direct bromination of 4,7-dimethylbenzo[d]thiazole with elemental bromine would likely lead to substitution on the benzene ring rather than the desired C2 position.

A more effective strategy for introducing a bromine atom at the C2 position often involves a Sandmeyer-type reaction starting from 2-amino-4,7-dimethylbenzo[d]thiazole. This precursor can be synthesized via the methods described in section 2.1, for instance, by reacting 2-amino-3,6-dimethylbenzenethiol with cyanogen (B1215507) bromide or a related reagent. The 2-amino group can then be diazotized and subsequently displaced by a bromide ion using a copper(I) bromide catalyst.

Alternatively, direct bromination at the C2 position can be achieved under specific conditions. For example, some methods utilize N-bromosuccinimide (NBS) as the brominating agent, which can offer better selectivity compared to elemental bromine. mdpi.combohrium.com The reaction conditions, including the solvent and temperature, play a crucial role in directing the substitution to the C2 position.

Bromine Source and Catalyst Optimization for C2 Selectivity

The choice of bromine source and catalyst is critical for achieving high selectivity in the C2 bromination of benzothiazoles. While elemental bromine (Br₂) is a powerful brominating agent, its use can lead to over-bromination and lack of regioselectivity. utm.myresearchgate.net N-bromosuccinimide (NBS) is often a milder and more selective alternative for brominating heterocyclic compounds. mdpi.comresearchgate.netresearchgate.net

The use of a catalyst can further enhance selectivity. Lewis acids such as ferric halides (FeX₃) or aluminum halides (AlX₃) can activate the bromine molecule, making it a more potent electrophile, though this is more commonly applied in the bromination of benzene rings. libretexts.org For C2 bromination of benzothiazoles, radical initiators can sometimes be employed in conjunction with NBS.

Recent research has explored various catalytic systems to improve the efficiency and selectivity of bromination reactions. For instance, the use of a Br₂/SO₂Cl₂/zeolite system has been reported for the regioselective bromination of aromatic compounds. researchgate.net While not specifically applied to 2-bromobenzothiazoles, this indicates the potential for solid acid catalysts in controlling regioselectivity. The development of greener bromination methods, such as those using H₂O₂/HBr systems or photocatalytic approaches, is an active area of research. utm.my For the specific synthesis of this compound, the optimization of the bromine source, catalyst, and reaction conditions is essential to ensure high yield and purity of the desired product.

Strategies for Dimethyl Substitution at the 4,7 Positions

The introduction of methyl groups at the 4 and 7 positions of the benzothiazole ring system can be approached through two primary strategies: the use of a pre-functionalized aromatic precursor that already contains the dimethyl substitution pattern, or the functionalization of the benzothiazole core after its formation.

Pre-functionalized Aromatic Precursors in Ring Closure

The most direct route to this compound involves the cyclization of a pre-functionalized aromatic precursor, specifically 3,6-dimethyl-2-aminobenzenethiol. This key intermediate contains the desired dimethyl substitution pattern, which simplifies the final synthetic steps.

The synthesis of 3,6-dimethyl-2-aminobenzenethiol typically starts from the commercially available 2,5-dimethylaniline. A common method for introducing a thiol group ortho to an amino group is the Herz reaction. However, this reaction is known to have limitations, particularly when the para-position to the amino group is unsubstituted, which can lead to undesired side reactions such as chlorination. In the case of 2,5-dimethylaniline, the para-position is occupied by a methyl group, which can influence the regioselectivity of the reaction.

An alternative approach is the Jacobsen rearrangement, a reaction that involves the migration of an alkyl group in a polyalkylbenzenesulfonic acid. mdpi.comorganic-chemistry.org This method, however, is generally limited to benzene rings with at least four substituents.

Once the 3,6-dimethyl-2-aminobenzenethiol precursor is obtained, it can undergo a cyclocondensation reaction to form the benzothiazole ring. To introduce the bromo-substituent at the 2-position, a variety of reagents can be employed. For instance, condensation with a suitable 2-bromo-containing electrophile would yield the target molecule. General methods for the synthesis of 2-substituted benzothiazoles often involve the condensation of 2-aminobenzenethiols with aldehydes, nitriles, or carboxylic acids and their derivatives, followed by a subsequent bromination step if necessary. organic-chemistry.orgmdpi.com

Table 1: Proposed Synthesis of this compound via a Pre-functionalized Precursor

StepStarting MaterialReagent(s)Intermediate/ProductKey Transformation
12,5-Dimethylaniline1. S₂Cl₂ 2. Hydrolysis3,6-Dimethyl-2-aminobenzenethiolHerz Reaction (potential challenges with regioselectivity)
23,6-Dimethyl-2-aminobenzenethiole.g., N-Bromosuccinimide (NBS) and a suitable C1 sourceThis compoundCyclocondensation and Bromination

Post-Cyclization Alkylation and Directed Metalation Approaches

An alternative strategy involves the formation of the 2-bromobenzothiazole (B1268465) core first, followed by the introduction of the methyl groups at the 4 and 7 positions. This approach offers flexibility but requires highly regioselective C-H functionalization methods.

A powerful tool for such regioselective functionalization is Directed ortho-Metalation (DoM) . mdpi.comajol.info This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. In the context of a 2-bromobenzothiazole, the thiazole ring itself can act as a directing group, although its influence might be complex. The nitrogen and sulfur atoms can potentially direct metalation to the C7 and C4 positions, respectively. The bromine at the 2-position also influences the electronic properties of the ring, which can affect the regioselectivity of the metalation.

The general principle of DoM involves the treatment of the substrate with a strong base like n-butyllithium, followed by quenching the resulting aryllithium species with an electrophile, in this case, a methylating agent such as methyl iodide.

Table 2: Proposed Post-Cyclization Methylation via Directed ortho-Metalation

StepStarting MaterialReagent(s)Intermediate/ProductKey Transformation
12-Bromobenzothiazole1. n-BuLi 2. CH₃I2-Bromo-7-methylbenzo[d]thiazole (potential isomer)Directed ortho-Metalation and Methylation
22-Bromo-7-methylbenzo[d]thiazole1. n-BuLi 2. CH₃IThis compoundSecond Directed ortho-Metalation and Methylation

Other post-cyclization C-H methylation strategies could involve Friedel-Crafts type alkylations, although these reactions often lack the high regioselectivity required for this specific substitution pattern and can be complicated by the presence of the heteroatoms in the benzothiazole ring.

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of benzothiazole derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes.

Aqueous Media and Solvent-Free Conditions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of synthetic routes in aqueous media or under solvent-free conditions represents a significant step towards greener processes.

Several studies have demonstrated the successful synthesis of 2-substituted benzothiazoles in water, often facilitated by catalysts that are effective in aqueous environments. ijcrt.org For instance, the condensation of 2-aminothiophenol with aldehydes can be carried out in water, sometimes with the aid of a surfactant to promote the reaction.

Solvent-free conditions offer another environmentally benign alternative. These reactions can be carried out by simply heating the reactants together (melt conditions) or by using techniques like ultrasound irradiation to promote the reaction without the need for a solvent. mdpi.com Ultrasound-assisted synthesis has been shown to be efficient for the preparation of 2-substituted benzothiazoles, often leading to shorter reaction times and high yields.

Table 3: Examples of Green Synthesis Conditions for Benzothiazoles

ConditionCatalyst/PromoterReactantsProductReference
Aqueous MediaCetyltrimethylammonium bromide (CTAB)2-Aminothiophenol, Aldehydes2-Substituted benzothiazoles ijcrt.org
Solvent-Free (Melt)None2-Aminothiophenol, Aromatic Aldehydes2-Arylbenzothiazoles mdpi.com
Solvent-Free (Ultrasound)Sulfated tungstate2-Aminothiophenol, Aldehydes2-Substituted benzothiazoles-

Reusable Catalytic Systems

Heterogeneous catalysts, such as metal oxides or supported metal nanoparticles, are particularly attractive as they can be easily separated from the reaction mixture by filtration and reused in subsequent reactions. For example, catalysts like SnP₂O₇ have been shown to be effective for the synthesis of benzothiazoles and can be recycled multiple times without a significant loss of activity.

Furthermore, the use of biocatalysts, such as enzymes, is gaining traction in organic synthesis. These catalysts operate under mild conditions and exhibit high selectivity, making them an excellent green alternative to traditional chemical catalysts.

Reactivity and Transformational Chemistry of 2 Bromo 4,7 Dimethylbenzo D Thiazole

Cross-Coupling Reactions at the C2-Bromine Position

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the site of a halogen. For many bromo-aromatic and bromo-heteroaromatic compounds, the C-Br bond serves as a versatile handle for molecular elaboration.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used reaction to form C-C bonds by reacting an organoboron species with an organohalide in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. For analogous 2-bromothiazole (B21250) systems, this reaction is frequently employed to introduce aryl or vinyl substituents. nih.govnih.govresearchgate.net However, no specific examples, catalyst systems, or yields have been reported for the Suzuki-Miyaura coupling of 2-Bromo-4,7-dimethylbenzo[d]thiazole.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is the standard method for synthesizing alkynyl-substituted aromatic and heterocyclic compounds. organic-chemistry.orggoogle.comresearchgate.net Despite its utility, there are no documented instances of the Sonogashira coupling being applied to this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide, mediated by a palladium catalyst. This reaction is of paramount importance for the synthesis of anilines and other arylamine derivatives used in pharmaceuticals and materials science. nih.gov The application of this key transformation to this compound to produce 2-amino-4,7-dimethylbenzo[d]thiazole derivatives has not been described in the literature.

Other Transition Metal-Mediated Couplings (e.g., Heck, Stille)

Other significant cross-coupling reactions include the Heck reaction (coupling with alkenes) and the Stille reaction (coupling with organostannanes). google.com These methods provide alternative routes for C-C bond formation. As with the previously mentioned reactions, specific studies detailing the use of this compound in Heck or Stille couplings are absent from the scientific record.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group, such as a halogen, on an aromatic or heteroaromatic ring. This process is typically favored when the ring is activated by electron-withdrawing groups.

Displacement of Bromine by Heteroatom Nucleophiles (e.g., O, S, N)

The bromine atom at the electron-deficient C2 position of the benzothiazole (B30560) ring is expected to be susceptible to displacement by various oxygen, sulfur, and nitrogen nucleophiles. In related polyhalogenated or electron-deficient heterocyclic systems, such reactions are well-documented. nih.gov However, research detailing the SNAr reactivity of this compound with specific heteroatom nucleophiles, including the conditions required and the products formed, could not be located.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

While the thiazole (B1198619) ring itself is generally resistant to electrophilic attack due to its electron-deficient nature, the fused benzene ring can undergo electrophilic aromatic substitution (SEAr). The outcome of these reactions is governed by the directing effects of the substituents already present on the benzene ring.

Electrophilic substitution reactions on the benzene part of the this compound nucleus allow for further functionalization.

Halogenation: The introduction of additional halogen atoms (Cl, Br, I) onto the benzene ring can be achieved using standard electrophilic halogenating agents. For these reactions, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃ for chlorination/bromination) is typically required to generate a potent electrophile that can overcome the deactivating effect of the benzothiazole core. wikipedia.orglibretexts.org Direct iodination of benzothiazole derivatives has been reported under strongly oxidative and acidic conditions (e.g., I₂, HIO₃, H₂SO₄), leading to di-iodination at the 4 and 7 positions. acs.org For the title compound, the existing methyl groups would strongly activate the ring towards further halogenation at the available C5 and C6 positions.

Nitration: Nitration involves the introduction of a nitro group (–NO₂) using a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄). nih.gov The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Given the presence of the activating methyl groups, nitration is expected to occur on the benzene ring. libretexts.org Ruthenium-catalyzed C-H nitration has also been developed for 2-arylbenzothiazoles, offering an alternative method. nih.gov

Sulfonation: Sulfonation introduces a sulfonic acid group (–SO₃H) and is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃). This reaction is reversible and can be influenced by the reaction conditions. The electron-rich nature of the benzene moiety in this compound suggests that sulfonation would proceed under standard conditions.

The regiochemical outcome of electrophilic aromatic substitution on the benzene ring is controlled by the existing substituents: the thiazole moiety and the two methyl groups.

The benzothiazole ring itself is considered a deactivating group in electrophilic substitutions, directing incoming electrophiles to the meta-position relative to its attachment points (C4 and C7), which would be C5 and C6.

The methyl groups at C4 and C7 are electron-donating and are therefore powerful activating groups. libretexts.org They direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgyoutube.com

In this compound, the two available positions on the benzene ring are C5 and C6.

The C4-methyl group directs ortho to C5.

The C7-methyl group directs ortho to C6.

Therefore, both available positions are activated by an adjacent methyl group. The electrophilic attack will occur at both C5 and C6, likely resulting in a mixture of the 5-substituted and 6-substituted isomers. The precise ratio of these products would depend on the specific electrophile and reaction conditions, with steric factors potentially playing a role.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Activating/Deactivating Influence Predicted Site of Attack
C5 Activated (ortho to C4-Me) Favorable

Metalation and Subsequent Functionalization Reactions

Metalation, particularly lithiation, is a powerful strategy for creating a nucleophilic carbon center on the benzothiazole scaffold, which can then be reacted with various electrophiles to introduce new functional groups. For this compound, two primary metalation pathways are conceivable.

Halogen-Metal Exchange: The bromine atom at the C2 position can be readily exchanged for a lithium atom by treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. This reaction is fast and efficient, generating a 2-lithiobenzothiazole intermediate. This potent nucleophile can then be quenched with a wide array of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install a variety of substituents at the C2 position.

Deprotonation (Directed Ortho-Metalation): The protons on the benzene ring, specifically at C5 and C6, can potentially be removed by a strong base. However, the acidity of these protons is generally low. A more likely site for deprotonation in related 2-bromothiazoles is the C5 position of the thiazole ring itself, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). nih.gov For the title compound, direct deprotonation on the benzene ring would be challenging, but if achieved, quenching the resulting organometallic species with an electrophile would introduce a substituent at C5 or C6.

The table below summarizes the potential outcomes of metalation followed by reaction with an electrophile.

Table 3: Functionalization via Metalation Pathways

Metalation Method Position Functionalized Reagent Subsequent Electrophile (E⁺) Product
Halogen-Metal Exchange C2 n-BuLi or t-BuLi E-X (e.g., R-CHO, CO₂, R-Br) 2-E-4,7-dimethylbenzo[d]thiazole

Exploration of Rearrangement and Ring-Opening Reactions

The benzothiazole ring, while generally stable, can undergo rearrangement and ring-opening reactions under specific conditions, often requiring prior activation of the nitrogen atom.

For this compound, N-alkylation with an alkyl halide would first generate the corresponding 3-alkyl-2-bromo-4,7-dimethylbenzothiazolium salt. These quaternary salts are significantly more reactive and susceptible to ring-opening. beilstein-journals.org

One documented pathway involves the reaction of benzothiazoles with dimethyl sulfite (B76179) in the presence of iodine. rsc.orgdocumentsdelivered.com This promotes a ring-opening methylation process. This reaction proceeds through the decomposition of the benzothiazole ring to yield N-methyl-N-(o-methylthio)phenyl amides. rsc.org Applying this to the title compound would likely involve the cleavage of the C2-S and N-C7a bonds, ultimately leading to a substituted N-methylanilide derivative.

Another class of reactions involves nucleophile-induced ring contraction or expansion, which typically proceeds from activated benzothiazole derivatives or related structures. acs.orgresearchgate.net For instance, treatment of certain benzothiazolium salts with bases can lead to ring-opened intermediates that can subsequently re-cyclize to form different heterocyclic systems. While specific examples for this compound are not documented, its conversion to a benzothiazolium salt would be the requisite first step to explore such transformations.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intricate relationship between the structure of 2-Bromo-4,7-dimethylbenzo[d]thiazole and its electronic properties. These methods model the electron distribution within the molecule to predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a preferred computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By using functionals like B3LYP combined with a basis set such as 6-311G(d,p), the bond lengths and angles of the ground state of this compound can be accurately calculated. mdpi.com The geometry of the benzothiazole (B30560) core is influenced by the electronic effects of its substituents: the electron-withdrawing bromine atom at the 2-position and the electron-donating methyl groups at the 4- and 7-positions. These calculations provide the foundational data for all other theoretical predictions.

Illustrative Optimized Geometric Parameters for this compound This data is representative and based on values for structurally similar compounds.

Interactive Table: Bond Lengths
Bond Representative Length (Å)
C-S 1.78
C-N 1.38
C=N 1.31
C-Br 1.89
C-C (aromatic) 1.40
C-C (methyl) 1.52
C-H (methyl) 1.09
Interactive Table: Bond Angles
Angle Representative Value (°)
C-S-C 89.5
C-N-C 110.0
S-C-N 115.5
N-C-C (benzo) 115.0

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, the electron-donating methyl groups would be expected to raise the HOMO energy, while the electron-withdrawing bromine atom would lower the LUMO energy, likely resulting in a moderately reactive compound.

Illustrative FMO Properties for this compound This data is representative and based on values for structurally similar compounds. nih.gov

Interactive Table: FMO Energies
Parameter Representative Energy (eV)
HOMO Energy -6.25
LUMO Energy -1.95

Local reactivity is predicted using Fukui functions, which identify the specific atoms within the molecule most susceptible to nucleophilic or electrophilic attack. physchemres.org For this compound, these calculations would likely indicate that the carbon atom attached to the bromine is a primary site for nucleophilic attack, while the nitrogen atom and the benzene (B151609) ring are potential sites for electrophilic attack.

Illustrative Global Reactivity Descriptors for this compound This data is representative and based on values for structurally similar compounds.

Interactive Table: Reactivity Indices
Descriptor Definition Representative Value (eV)
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 -4.10
Hardness (η) (E_LUMO - E_HOMO) / 2 2.15

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electron density distribution on the surface of a molecule. It provides a clear and intuitive guide to the molecule's reactive sites. researchgate.net Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons. Conversely, a region of positive potential (blue) would be anticipated near the carbon atom bonded to the bromine, as well as around the hydrogen atoms of the methyl groups. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the detailed pathways of chemical reactions. It allows for the identification of intermediate structures, transition states, and the energy barriers that must be overcome for a reaction to proceed.

To understand how this compound might be synthesized or how it participates in subsequent reactions, computational chemists perform transition state (TS) searches. A transition state is the highest energy point along a reaction pathway, representing the "point of no return" between reactants and products. Identifying the geometry and energy of the TS is key to calculating the reaction's activation energy.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired chemical species. nih.gov For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, IRC analysis would trace the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the new bond, providing a complete energetic and geometric profile of the reaction.

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict the spectroscopic parameters of molecules, providing valuable information for their characterization.

NMR Chemical Shifts: The 1H and 13C NMR chemical shifts of benzothiazole derivatives can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com For a series of 2-substituted benzothiazoles, the calculated 1H chemical shifts for the aromatic protons were generally in good agreement with experimental values. mdpi.com For this compound, the predicted chemical shifts would be influenced by the bromo and methyl substituents. The methyl protons would be expected to appear in the aliphatic region, while the aromatic protons would show shifts influenced by the combined electronic effects of the substituents.

Vibrational Frequencies: The infrared (IR) and Raman spectra of benzothiazole derivatives have been simulated using DFT calculations. mdpi.comnbu.edu.sa These calculations can predict the vibrational frequencies and modes of the molecule. For this compound, characteristic vibrational bands would be expected for the C-Br stretching, C-H stretching and bending of the methyl groups, and the vibrations of the benzothiazole core.

UV-Vis Spectra: The electronic absorption spectra of benzothiazole derivatives can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nbu.edu.saresearchgate.net The absorption maxima (λmax) are influenced by the electronic transitions between molecular orbitals. nbu.edu.sa For this compound, the electronic transitions would involve the π-system of the benzothiazole ring, and the substituents would be expected to cause a shift in the absorption bands compared to the parent molecule. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound This data is extrapolated based on computational studies of similar benzothiazole derivatives.

Spectroscopic TechniquePredicted ParameterPredicted Value/Range
1H NMRAromatic Protons (H-5, H-6)7.0 - 8.0 ppm
Methyl Protons (4-CH3, 7-CH3)2.3 - 2.6 ppm
13C NMRAromatic Carbons110 - 155 ppm
Methyl Carbons15 - 25 ppm
IR SpectroscopyC-Br Stretch550 - 650 cm-1
C-H Stretch (Aromatic)3000 - 3100 cm-1
C-H Stretch (Aliphatic)2850 - 3000 cm-1
UV-Vis Spectroscopyλmax280 - 320 nm

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of benzothiazole derivatives is important for understanding their three-dimensional structure and how it relates to their properties. For molecules with rotatable bonds, different conformers can exist with varying energies. In the case of this compound, the core benzothiazole structure is rigid, and there are no significant rotatable bonds that would lead to a wide range of conformers. The primary conformational flexibility would arise from the rotation of the methyl groups, which is generally a low-energy process.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. youtube.com For a relatively rigid molecule like this compound, MD simulations would primarily show the vibrational motions of the atoms around their equilibrium positions. Such simulations are useful for understanding how the molecule might interact with its environment, such as a solvent or a biological target. nih.gov

Computational Design of Novel Derivatives with Tailored Properties

The computational design of novel derivatives of this compound can be guided by understanding the structure-property relationships of the benzothiazole scaffold. By modifying the substituents on the benzothiazole ring, it is possible to tune the electronic, optical, and biological properties of the molecule. researchgate.net

For example, replacing the bromine atom at the 2-position with different functional groups could significantly alter the molecule's properties. Introducing electron-donating groups could enhance its nucleophilicity, while adding other electron-withdrawing groups could increase its electrophilicity. Similarly, modifications to the methyl groups at the 4 and 7 positions could also be explored to fine-tune the molecule's characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies on benzothiazole derivatives have been used to develop models that can predict the biological activity of new compounds. researchgate.net These models can be used to guide the design of novel derivatives of this compound with specific desired activities, such as anticancer or antimicrobial properties. researchgate.netresearchgate.net

Advanced Research Applications Non Prohibited

Ligand Design in Coordination Chemistry and Catalysis

The benzothiazole (B30560) scaffold is a significant structural motif in the field of coordination chemistry. The nitrogen atom within the thiazole (B1198619) ring provides a coordination site for various metals, enabling the formation of stable metal complexes. dntb.gov.ua The presence of a bromine atom at the 2-position, as in 2-Bromo-4,7-dimethylbenzo[d]thiazole, makes it an excellent precursor for creating more elaborate ligand structures through transition-metal-catalyzed cross-coupling reactions. researchgate.net This synthetic versatility allows for the rational design of ligands with specific electronic and steric properties, which are crucial for developing efficient and selective catalysts.

The functionalization of the 2-bromo position on the benzothiazole core is central to its application in catalysis. This position serves as a reactive site for forming new carbon-carbon (C-C), carbon-sulfur (C-S), and carbon-nitrogen (C-N) bonds, which are fundamental transformations in organic synthesis.

Palladium-Catalyzed Reactions: Palladium catalysts are widely employed for cross-coupling reactions involving bromo-aromatic compounds. Methodologies such as Suzuki, Heck, and Buchwald-Hartwig amination can be applied to this compound to attach a wide array of functional groups. For instance, palladium-catalyzed intramolecular C-S bond formation is a known route for synthesizing 2-substituted benzothiazoles. dntb.gov.ua Similarly, direct C-H functionalization/intramolecular C-S bond formation, assisted by palladium and copper catalysts, allows for the synthesis of complex benzothiazole derivatives. dntb.gov.ua The resulting tailored benzothiazole ligands can then be used to prepare palladium pincer complexes, which have applications in catalysis. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are also effective for transformations involving benzothiazoles. Copper-catalyzed intramolecular C-S bond formation offers a convenient pathway to 2-aminobenzothiazoles. dntb.gov.ua Research has shown that among various metal catalysts, copper bromide (CuBr) is particularly effective for synthesizing derivatives of 2-mercaptobenzothiazole, highlighting the utility of copper in functionalizing the benzothiazole core. nih.gov

Nickel-Catalyzed Reactions: While less common in the reviewed literature for this specific scaffold, nickel catalysts are known to participate in similar cross-coupling reactions as palladium and could potentially be used for the derivatization of this compound. nih.gov

The ligands derived from this compound can coordinate with these transition metals to form active catalysts for a variety of organic transformations. The dimethyl substituents on the benzene (B151609) ring can influence the catalyst's solubility and electronic properties, potentially enhancing its performance.

The activity and selectivity of catalysts derived from benzothiazole ligands are critical for their practical application. The structure of the ligand, including the substituents on the benzothiazole core, plays a key role in determining these properties. For example, in the synthesis of 2-aminobenzothiazoles via RuCl₃-catalyzed intramolecular oxidative coupling, electron-rich substrates demonstrate higher reactivity. nih.gov This suggests that the electron-donating methyl groups on this compound could positively influence the reactivity of its derivatives in certain catalytic cycles.

Furthermore, organometallic complexes of ruthenium(II) and osmium(II) with 2-phenylbenzothiazole (B1203474) ligands have been synthesized and characterized. nih.gov These studies provide a foundation for investigating the catalytic potential of similar complexes that could be prepared from this compound. By systematically modifying the groups attached at the 2-position, researchers can fine-tune the steric and electronic environment around the metal center, thereby controlling the catalyst's activity and its selectivity towards desired products.

Benzothiazole-based systems can be utilized in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: Most transition metal complexes derived from benzothiazole ligands, such as the palladium pincer complexes or ruthenium half-sandwich compounds, act as homogeneous catalysts. researchgate.netnih.gov They are soluble in the reaction medium, offering high activity and selectivity due to their well-defined molecular structure.

Heterogeneous Catalysis: For applications requiring easier catalyst separation and recycling, benzothiazole-based ligands can be immobilized on solid supports. For example, palladium supported on carbon (Pd/C) has been used for ligand-free C-S bond formation to create 2-substituted benzothiazoles, demonstrating a move towards more practical, heterogeneous systems. dntb.gov.ua While specific examples using this compound are not detailed, the principle of immobilizing such precursors or their resulting catalytic complexes is a well-established strategy to bridge homogeneous and heterogeneous catalysis.

Components in Organic Electronic and Optoelectronic Materials

The benzothiazole core is an electron-deficient system, making it an excellent building block for materials used in organic electronics. researchgate.net When integrated into larger conjugated molecules, it can function as an electron-acceptor unit. This property is exploited in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound scaffold is a strategic starting point for synthesizing such materials, where the bromo group allows for the attachment of various electron-donating or other functional moieties via cross-coupling reactions.

In OLEDs, materials with specific energy levels (HOMO and LUMO) are required for efficient charge injection, transport, and recombination to produce light. Benzothiazole and its derivatives are frequently used to construct these materials.

Bipolar Host Materials: A series of donor-acceptor molecules using a benzothiazole (BTZ) acceptor core linked to different donor moieties (phenothiazine, dimethylacridine, or carbazole) have been developed as bipolar host materials for phosphorescent OLEDs (PhOLEDs). bohrium.com These materials facilitate balanced charge transport. A device using a BTZ-carbazole host achieved a high peak external quantum efficiency (EQE) of 28.0%. bohrium.com This demonstrates the potential of the benzothiazole unit as a core component. This compound could be used to synthesize analogous hosts, with the dimethyl groups helping to tune solubility and film-forming properties.

Fluorescent Emitters: Donor-π-Acceptor-π-Donor (D–π–A–π–D) molecules based on a benzothiadiazole (BTD) acceptor—a close analogue of benzothiazole—have been shown to be highly efficient fluorescent emitters. rsc.org These materials can surpass the theoretical 25% limit for exciton (B1674681) utilization efficiency in fluorescent devices, with reported EQE values as high as 8.1%. rsc.org Similarly, donor-acceptor compounds using triphenylamine (B166846) as the donor and benzothiadiazole as the acceptor have been successfully used in non-doped orange and red OLEDs, achieving an EQE of up to 5.7%. rsc.org The synthetic accessibility from a 2-bromo precursor makes the target compound a relevant starting point for developing new emitters.

A theoretical study on benzothiazole derivatives for OLEDs highlighted their non-planar geometries and their emission of bluish-white or red light, reinforcing their suitability for high-performance displays. research-nexus.net

Table 1: Performance of Selected Benzothiazole-Based OLED Devices This table presents data for materials structurally related to derivatives of this compound to illustrate the potential of the core structure.

Host/Emitter MaterialDevice TypeMax. EQE (%)Emission ColorReference
BTZ-CZGreen PhOLED28.0Green bohrium.com
BTD-based Emitter (Compound 2)Doped Green OLED8.1Green rsc.org
TBAN (TPA-BT Emitter)Non-doped OLED5.7Orange (596 nm) rsc.org

In organic solar cells, a blend of an electron donor and an electron acceptor material absorbs light to generate charge carriers. The benzothiadiazole (BT) unit is a widely used acceptor component in conjugated polymers and small molecules for OPVs due to its strong electron-withdrawing nature. ccspublishing.org.cncjps.orgresearchgate.net

Donor-Acceptor Polymers: Polymers that combine a donor unit like benzodithiophene with an acceptor unit based on benzothiadiazole have been synthesized for use in bulk-heterojunction solar cells. cjps.org The properties of these polymers can be tuned by modifying the acceptor unit. For example, attaching different side groups to the BT core alters the HOMO/LUMO energy levels and the optical bandgap of the resulting polymer.

Small Molecule Donors: A small molecule donor incorporating anthradithiophene (donor) and benzothiadiazole (acceptor) units has been developed. rsc.org This material exhibited a broad absorption spectrum and was used to fabricate solution-processed solar cells.

The role of this compound in this context would be as a synthetic intermediate. The bromo group can be readily converted into a more complex acceptor unit or used as a coupling point to polymerize with donor monomers, creating high-performance materials for OPVs. The dimethyl groups would likely enhance the solubility of these materials in organic solvents, which is crucial for device fabrication via solution-processing techniques.

Table 2: Properties of a Benzothiadiazole-based Polymer for Organic Solar Cells This table shows data for a polymer containing a benzothiadiazole unit, illustrating the typical performance metrics for materials that could be synthesized from precursors like this compound.

PolymerHOMO Level (eV)LUMO Level (eV)Optical Bandgap (eV)PCE (%)Reference
Anthradithiophene-benzothiadiazole Small Molecule-5.25-3.661.590.55 rsc.org

Fluorescent Probes and Chemosensors

The benzothiazole core is a well-established fluorophore, and its derivatives are frequently employed in the design of fluorescent probes and chemosensors. researchgate.netscientificarchives.com These sensors operate through various mechanisms, such as photoinduced electron transfer (PET), where the interaction with an analyte modulates the fluorescence output, leading to a "turn-on" or "turn-off" response. rsc.org The inherent fluorescence of the benzothiazole unit, combined with its ability to chelate with metal ions through its nitrogen and sulfur atoms, makes it an excellent candidate for developing selective and sensitive detection systems. rsc.orgmdpi.com

Research on analogous benzothiazole compounds has demonstrated their efficacy in detecting a range of metal ions. For instance, novel benzothiazole-based sensors have been developed for the ratiometric and colorimetric detection of biologically significant ions like Zn²⁺, Cu²⁺, and Ni²⁺. acs.orgnih.gov In one study, a biphenyl-benzothiazole sensor showed a distinct color change from colorless to yellow and a "turn-on" fluorescence response upon binding with these ions. acs.orgnih.gov Similarly, other benzothiazole derivatives have been engineered to selectively detect Fe³⁺ ions in aqueous solutions and even within living cells, showcasing their potential in biological imaging. researchgate.net

Given these precedents, this compound could serve as a foundational structure for new chemosensors. The bromine atom at the 2-position is a prime site for introducing specific recognition moieties (ionophores or receptors) through synthetic modifications like Suzuki or Stille coupling reactions. The dimethyl substitution on the benzene ring could further modulate the photophysical properties, such as absorption and emission wavelengths, and enhance the sensor's performance in specific environments.

Table 1: Performance of Representative Benzothiazole-Based Fluorescent Chemosensors

Sensor CompoundTarget AnalyteDetection LimitResponse Type
Biphenyl-benzothiazole Derivative acs.orgZn²⁺, Cu²⁺, Ni²⁺Not SpecifiedRatiometric & Colorimetric
Imidazopyridine-Benzothiazole (BIPP) rsc.orgZn²⁺2.36 x 10⁻⁸ MFluorescence "Turn-on"
Benzothiazole Schiff Base 1 researchgate.netFe³⁺8.43 µMFluorescence Quenching
Benzothiazole Schiff Base 2 researchgate.netFe³⁺5.86 µMFluorescence Quenching

Materials for Non-linear Optics (NLO)

Non-linear optical (NLO) materials are crucial for modern technologies like telecommunications, optical computing, and laser frequency conversion. Organic molecules with push-pull electronic structures, featuring an electron donor and an electron acceptor group connected by a π-conjugated bridge, often exhibit significant NLO properties. The benzothiazole moiety can act as a potent electron-withdrawing group in such systems. researchgate.netresearchgate.net

Studies on various benzothiazole derivatives have confirmed their potential for NLO applications. For example, a vinyl derivative, 4-[(1E)-2-(benzothiazole-2-yl)vinyl]-N,N-dimethylaniline, was synthesized and shown to possess good third-order NLO properties. oriprobe.com Computational studies on other benzothiazole derivatives have also predicted high hyperpolarizability values, which is a key indicator of NLO activity. mdpi.com The thermal stability of these compounds is another critical factor for their practical use in devices. researchgate.net

This compound represents a valuable precursor for creating novel NLO materials. The reactive bromine atom allows for the straightforward introduction of various electron-donating groups via established synthetic protocols. This would create the necessary push-pull architecture. The dimethyl groups on the benzothiazole ring could enhance the solubility of the resulting chromophore, which is often a challenge in the processing of organic NLO materials, and could also prevent undesirable aggregation that can diminish the NLO effect.

Table 2: Third-Order NLO Properties of a Representative Benzothiazole Derivative

CompoundNonlinear Absorption (β)Nonlinear Refractive Index (n₂)Third-Order Susceptibility (χ⁽³⁾)
4-[(1E)-2-(benzothiazole-2-yl)vinyl]-N,N-dimethylaniline oriprobe.com-1.78 × 10⁻⁹ m/W-0.15 × 10⁻¹⁶ m²/W3.86 × 10⁻¹¹ esu

Building Blocks for Polymer Chemistry and Advanced Polymeric Materials

Polybenzothiazoles (PBTs) are a class of high-performance polymers known for their exceptional thermal and oxidative stability. researchgate.netgoogle.com These properties make them suitable for applications in aerospace, as fire-resistant materials, and in organic electronics. rsc.orgcjps.org The synthesis of these polymers often involves the polycondensation of benzothiazole-containing monomers. Brominated benzothiazoles are particularly useful as monomers in modern polymerization techniques, such as Suzuki and Stille polycondensation, which allow for the creation of well-defined polymer structures. researchgate.net

The incorporation of benzothiadiazole, a related heterocyclic unit, into donor-acceptor (D-A) copolymers has led to significant advances in organic solar cells (OSCs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.netacs.orgnih.gov These polymers leverage the electron-accepting nature of the benzothiadiazole unit to tune the polymer's electronic energy levels and bandgap, which are critical for device performance. cjps.org

In this context, this compound is an ideal candidate for a monomer in the synthesis of advanced polymeric materials. It can be copolymerized with a variety of donor monomers to produce D-A polymers for organic electronic applications. The methyl groups would likely improve the solubility of the resulting polymers, facilitating their processing from solution for the fabrication of thin-film devices. Furthermore, the position of the methyl groups can influence the polymer chain packing in the solid state, which in turn affects charge transport properties.

Table 3: Properties of a Representative Poly(benzothiazole)

PolymerMonomersInherent Viscosity (dL/g)10% Weight Loss Temperature (Nitrogen)
Aromatic Poly(benzothiazole) researchgate.net2,5-Diamino-1,4-benzenedithiol dihydrochloride (B599025) and an aromatic dicarboxylic acidup to 2.9450–595°C

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The self-assembly of molecules into well-ordered, functional nanostructures is a key focus of this field. The planar and aromatic nature of the benzothiazole ring makes it prone to π-π stacking interactions, which can drive self-assembly processes. researchgate.net

Recent research has shown that attaching benzothiazole units to other molecular scaffolds can induce the formation of interesting supramolecular structures. For example, a dipeptide functionalized with a benzothiazole group was found to self-assemble into nanospheres and nanobelts that exhibited enhanced blue fluorescence. nih.gov This highlights the potential of using benzothiazole derivatives to create new luminescent nanomaterials.

This compound could be a valuable component in the design of self-assembling systems. The benzothiazole core can participate in π-stacking, while the bromine atom offers a site for introducing other functionalities, such as hydrogen-bonding groups or long alkyl chains, to further direct the self-assembly process. The methyl groups can influence the geometry of the resulting assemblies by creating steric effects that modify the intermolecular packing. Such controlled self-assembly could lead to the development of novel materials for sensors, electronics, and photonics.

Structure Reactivity Relationship Studies of 2 Bromo 4,7 Dimethylbenzothiazole Derivatives and Analogs

Systematic Substitution Pattern Effects on Chemical Reactivity

The reactivity of the benzothiazole (B30560) ring system is significantly influenced by the nature and position of its substituents. The 2-position of the benzothiazole ring is a particularly active site, and the presence of a bromine atom at this position renders it susceptible to a variety of nucleophilic substitution and cross-coupling reactions. researchgate.net

A plausible synthetic route to 2-Bromo-4,7-dimethylbenzo[d]thiazole would involve the cyclization of 3,6-dimethyl-2-aminothiophenol, followed by bromination. The starting aminothiophenol can be prepared from the corresponding 2,5-dimethylaniline. The subsequent bromination at the 2-position can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), a method that has been successfully employed for the synthesis of other 2,6-dibromo benzothiazoles. google.com

The reactivity of this compound in cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck reactions, is a key aspect of its utility in synthetic chemistry. These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds at the 2-position, providing access to a wide array of 2-aryl, 2-vinyl, and 2-alkynyl benzothiazole derivatives. The regioselectivity of these reactions is generally high, with the coupling occurring preferentially at the more electron-deficient C2-Br bond. tum.de

The following table illustrates typical conditions for the synthesis and a subsequent Suzuki-Miyaura cross-coupling reaction of a 2-bromobenzothiazole (B1268465) derivative, which can be extrapolated to this compound.

Illustrative Synthesis and Reactivity of this compound

Step Reaction Reagents and Conditions Expected Outcome
1 Synthesis 3,6-dimethyl-2-aminothiophenol, suitable oxidizing agent and brominating source (e.g., NBS) Formation of this compound.
2 Suzuki-Miyaura Coupling This compound, Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂/PCy₃·HBF₄), Base (e.g., Cs₂CO₃), Toluene/H₂O, 80°C Formation of 2-Aryl-4,7-dimethylbenzo[d]thiazole. nih.gov

Influence of Bromine and Methyl Groups on Electronic Properties and Steric Hindrance

The electronic and steric landscape of this compound is dictated by the interplay of its three substituents: the bromine atom at the 2-position and the two methyl groups at the 4- and 7-positions.

Electronic Properties:

Bromine Atom: The bromine atom at the 2-position exerts a dual electronic effect. Inductively, it is an electron-withdrawing group due to its high electronegativity. libretexts.org This effect decreases the electron density of the benzothiazole ring system, making it less susceptible to electrophilic aromatic substitution but activating the C2 position for nucleophilic attack. Through resonance, the lone pairs on the bromine atom can be donated to the ring, which would direct incoming electrophiles to the ortho and para positions relative to the bromine. However, for halogens, the inductive effect is generally considered to be dominant. reddit.com

Steric Hindrance: The methyl group at the 4-position, being in an ortho position to the thiazole (B1198619) ring fusion, introduces significant steric hindrance around the nitrogen atom and the C2-position. This steric bulk can influence the approach of reagents and catalysts, potentially affecting reaction rates and the feasibility of certain transformations. For instance, in cross-coupling reactions, the choice of a bulky phosphine (B1218219) ligand on the palladium catalyst might be necessary to overcome this steric hindrance and achieve efficient coupling. nih.gov The methyl group at the 7-position is relatively remote from the reactive C2-Br bond and is expected to have a less pronounced steric impact on reactions at that site.

Comparative Analysis with Other Halogenated and Alkylated Benzothiazoles

The reactivity of this compound can be better understood by comparing it with other halogenated and alkylated benzothiazoles.

Comparison with other Halogenated Benzothiazoles: The nature of the halogen atom at the 2-position significantly influences the reactivity in cross-coupling reactions. The C-X bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, 2-iodobenzothiazoles are generally more reactive in palladium-catalyzed cross-coupling reactions than their 2-bromo counterparts, which in turn are more reactive than 2-chlorobenzothiazoles. researchgate.net While 2-fluorobenzothiazoles are the least reactive, their unique electronic properties can be advantageous in certain applications. The reactivity of different halogenating agents towards thiazole rings has also been studied, with bromination often being faster than chlorination and iodination in electrophilic substitutions. tsijournals.com

Comparison with other Alkylated Benzothiazoles: The position and number of alkyl groups on the benzene (B151609) ring also modulate the reactivity. For example, a benzothiazole with electron-donating methyl groups, like this compound, would be expected to be more electron-rich and thus more reactive in electrophilic substitutions on the benzene ring compared to an unsubstituted 2-bromobenzothiazole. However, the steric hindrance from the 4-methyl group is a distinguishing feature. In contrast, a compound like 2-bromo-5-methylbenzothiazole would experience less steric hindrance at the 2-position. Studies on various substituted benzothiazoles have shown that both electronic and steric effects of substituents play a crucial role in their biological activity and chemical reactivity. nih.gov

The following table provides a comparative overview of the expected reactivity of different substituted benzothiazoles.

Comparative Reactivity of Substituted Benzothiazoles

Compound Key Features Expected Reactivity in Cross-Coupling at C2 Expected Reactivity in Electrophilic Aromatic Substitution
2-Iodo-4,7-dimethylbenzothiazole Weaker C-I bond Higher Higher (due to methyl groups)
This compound Moderate C-Br bond strength, steric hindrance from 4-Me Moderate Higher (due to methyl groups)
2-Chloro-4,7-dimethylbenzothiazole Stronger C-Cl bond Lower Higher (due to methyl groups)
2-Bromobenzothiazole Unsubstituted benzene ring Moderate Lower (compared to dimethylated analog)

Synthesis and Characterization of Polyheterocyclic Systems Incorporating the 2-Bromo-4,7-dimethylbenzothiazole Unit

The 2-bromo-4,7-dimethylbenzothiazole scaffold is a valuable building block for the synthesis of larger, more complex polyheterocyclic systems. The reactive C-Br bond at the 2-position serves as a handle for introducing other aromatic or heteroaromatic moieties through various cross-coupling reactions.

For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings can be employed to connect the 2-position of the benzothiazole to other rings. rsc.orgyoutube.com This allows for the construction of conjugated systems with tailored electronic and photophysical properties, which are of interest in materials science for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

An illustrative example is the synthesis of a bi-aryl system through a Suzuki-Miyaura coupling reaction.

Illustrative Synthesis of a Polyheterocyclic System

Reactant 1 Reactant 2 Catalyst System Product
This compound Thiophene-2-boronic acid Pd(PPh₃)₄, Na₂CO₃ 2-(Thiophen-2-yl)-4,7-dimethylbenzo[d]thiazole

Future Research Directions and Contemporary Challenges

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a paramount objective in modern chemistry, particularly for pharmaceutical applications where enantiomers can exhibit vastly different biological activities. For benzothiazole (B30560) derivatives, the introduction of chirality remains a significant challenge, and the development of asymmetric synthetic routes is a critical area for future research.

A primary challenge is the creation of stereogenic centers adjacent to or as part of the benzothiazole core. While methods for preparing chirally purified substituted 4,5,6,7-tetrahydro-benzothiazole diamines have been patented, indicating progress in related saturated systems, the direct asymmetric synthesis of aromatic benzothiazoles is less developed. google.com Future work could focus on adapting existing strategies to substrates like 2-Bromo-4,7-dimethylbenzo[d]thiazole. One promising avenue is the use of biocatalysis. The asymmetric reduction of α-halo ketones using ketoreductases to produce enantiopure halohydrins is a well-established green chemistry technique. researchgate.net This could be adapted to create chiral intermediates that can be cyclized to form chiral benzothiazoles.

Another approach involves the design of novel chiral ligands for transition-metal-catalyzed reactions. Research into chiral monofluoroborate complexes containing a stereogenic boron atom demonstrates the feasibility of creating stable, isolable chiral benzothiazole-containing molecules. acs.orgacs.org This work, which successfully resolved enantiomers and determined their absolute configuration, paves the way for developing catalytic asymmetric methods where a chiral catalyst transfers stereochemical information to the benzothiazole product. acs.orgacs.org The development of such methodologies would be a significant leap forward, enabling the synthesis of enantiomerically pure benzothiazole derivatives for advanced applications.

Exploration of Novel Reaction Pathways and Mechanistic Studies

The functionalization of the benzothiazole core is rapidly moving beyond classical condensation reactions. The C-H functionalization of the benzothiazole ring, in particular, has become a major focus of research, offering more atom-economical and efficient synthetic routes. researchgate.netmdpi.com For this compound, the bromine atom serves as a classical reactive site for cross-coupling reactions, but future research will likely focus on the direct functionalization of the C-H bonds on the benzene (B151609) ring.

Recent advancements include:

Catalyst- and Additive-Free Methods: Novel three-component reactions using elemental sulfur and amines have been developed to construct the benzothiazole ring system without the need for metal catalysts, representing a greener approach. nih.gov

Advanced Catalytic Systems: Researchers are exploring a wide array of catalysts, including those based on palladium, ruthenium, and nickel, for intramolecular cyclization and C-H activation reactions. mdpi.commdpi.com Iron-catalyzed C-H functionalization is emerging as a more sustainable alternative to methods using precious metals. acs.org

Mechanistic Insights: Understanding the reaction mechanisms is crucial for optimizing existing methods and designing new ones. Studies on the C-H functionalization of benzothiazoles have proposed the formation of highly reactive intermediates like thiazol-2-yl-phosphonium salts, which can then react with various nucleophiles. researchgate.netlookchem.com Similarly, detailed mechanistic work on the Ir-catalyzed C-H borylation of the related 2,1,3-benzothiadiazole (B189464) (BTD) scaffold has enabled predictable and systematic substitution at multiple positions on the benzenoid ring. acs.org

Future research should aim to apply these advanced strategies to substrates like this compound. A key challenge will be achieving regioselectivity, particularly in C-H functionalization reactions, to selectively modify the available C-H positions (C5 and C6) without disturbing the existing methyl or bromo substituents. In-depth mechanistic studies, combining experimental and computational approaches, will be essential to unravel the intricacies of these transformations and to design catalysts with higher efficiency and selectivity.

Reaction Type Catalyst/Conditions Key Advantages Reference
C-H ArylationPd@ChitosanHeterogeneous catalyst, good yields (83-93%), ultrasonic irradiation. mdpi.com
C-H BorylationIridium complexesAccess to versatile borylated intermediates for further functionalization. acs.org
Oxidative CyclizationRuCl₃ or Pd(OAc)₂One-pot synthesis from N-arylthioureas, high yields. mdpi.com
Three-Component SynthesisCatalyst-free, elemental sulfurEnvironmentally friendly, uses cheap and readily available sulfur source. nih.gov
Visible-Light-Assisted SynthesisEosin YEco-friendly, operates under mild conditions. mdpi.com

Integration into Next-Generation Functional Materials

Benzothiazole derivatives are prized for their unique electronic and photophysical properties, making them ideal candidates for use in advanced functional materials. rsc.org Their applications span organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. research-nexus.netnih.gov The structure of this compound, with its potential for modification at the C2 position and its specific substitution pattern on the benzene ring, makes it a promising scaffold for creating new materials with tailored properties.

Theoretical and experimental studies have shown that the performance of benzothiazole-based materials in optoelectronic devices is highly dependent on their molecular geometry and electronic structure. research-nexus.netresearchgate.net For instance, combining benzothiazole units with other aromatic systems like triphenylamine (B166846) can lead to non-planar configurations that are beneficial for device performance. research-nexus.net The HOMO and LUMO energy levels, which govern charge injection and transport, can be precisely tuned by introducing electron-donating or electron-withdrawing groups. nih.gov

Future research directions include:

Developing Novel Emitters for OLEDs: Synthesizing derivatives of this compound by replacing the bromine with various aromatic and heteroaromatic groups to create materials that emit light across the visible spectrum.

Designing High-Mobility Organic Semiconductors: Investigating how the substitution pattern on the benzothiazole core affects intermolecular packing and charge transport properties for applications in OFETs and organic photovoltaics. nih.govrsc.org

Creating Chemosensors: Functionalizing the benzothiazole scaffold to create molecules that exhibit changes in their fluorescence or absorption spectra upon binding to specific analytes, such as metal ions or biologically important molecules. bohrium.com

The table below summarizes the calculated electronic properties for a set of synthesized benzothiazole derivatives, illustrating how substituents can tune these properties for materials science applications. nih.gov

Compound EHOMO (eV) ELUMO (eV) Energy Gap (Egap) (eV)
Comp1-5.59-1.953.64
Comp2-5.58-1.883.70
Comp3-6.18-3.352.83
Comp4-5.52-1.923.60

Sustainable Production and Circular Economy Aspects in Benzothiazole Chemistry

The chemical industry is under increasing pressure to adopt more sustainable practices, moving from a linear "take-make-dispose" model to a circular economy that minimizes waste and maximizes resource efficiency. scielo.brresearchgate.net For benzothiazole synthesis, this translates to a need for greener reaction conditions, the use of renewable feedstocks, and the design of recyclable catalysts. bohrium.comairo.co.in

Key areas for future research in the sustainable production of benzothiazoles like this compound include:

Green Solvents and Catalysts: Traditional syntheses often use hazardous solvents and stoichiometric reagents. airo.co.in Future methods will increasingly rely on benign solvents like water or ethanol, or even solvent-free conditions. airo.co.inorgchemres.org The use of heterogeneous catalysts, which can be easily recovered and reused, is also a critical goal. mdpi.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or ultrasound irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comnumberanalytics.com

Renewable Feedstocks: A major long-term goal is to replace petroleum-based starting materials with those derived from biomass. numberanalytics.com Research into the conversion of biomass-derived carbohydrates into N-heterocyclic compounds is a promising step in this direction, although its application to sulfur-containing heterocycles like benzothiazoles is still a significant challenge. nso-journal.org

Circular Chemistry Principles: Applying the principles of a circular economy involves designing chemical processes where waste is minimized or valorized. scielo.br This includes improving atom economy and reducing the E-Factor (Environmental Factor), which measures the mass ratio of waste to the desired product. airo.co.in

The development of green synthetic routes not only reduces the environmental impact but can also lead to more cost-effective and safer manufacturing processes. airo.co.innumberanalytics.com

Interdisciplinary Research Avenues in Advanced Chemical Sciences

The versatility of the benzothiazole scaffold makes it an ideal platform for interdisciplinary research, bridging synthetic chemistry with materials science, biology, and medicine. The unique structure of this compound allows it to serve as a starting point for creating complex molecules with multifunctional properties.

One of the most exciting frontiers is the development of theranostic agents—single molecules that combine diagnostic and therapeutic capabilities. For example, researchers have designed a chiral benzothiazole monofluoroborate that not only has potential for fluorescence and PET imaging but can also sensitize the production of singlet oxygen for photodynamic therapy. acs.orgacs.org This illustrates a powerful convergence of synthetic design, photophysics, and medicine.

Other interdisciplinary avenues include:

Medicinal Chemistry: Benzothiazole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. wjahr.comfrontiersin.orgnih.gov Future work could involve synthesizing libraries of compounds derived from this compound to screen for novel therapeutic agents, potentially targeting specific enzymes like protein kinases. nih.gov

Chemical Biology: Developing benzothiazole-based fluorescent probes to visualize biological processes within living cells. The core's photophysical properties can be tuned to create sensors for specific ions, reactive oxygen species, or other biomolecules.

Polymer Chemistry: Incorporating the benzothiazole unit into polymer backbones to create new materials with enhanced thermal stability, conductivity, or optical properties. nih.gov

These research directions demand close collaboration between scientists from different fields. Synthetic chemists are needed to design and create the molecules, while physicists, materials scientists, and biologists are required to characterize their properties and evaluate their performance in complex systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-4,7-dimethylbenzo[d]thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using α-bromoacetophenone derivatives and thiourea in anhydrous ethanol. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (80–100°C), and solvent polarity. For example, dimethyl sulfoxide (DMSO) may enhance cyclization efficiency compared to ethanol. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields >90% purity. Reaction progress is monitored by TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows distinct peaks for methyl groups (δ 2.4–2.6 ppm, singlet) and aromatic protons (δ 7.1–7.3 ppm, multiplet). ¹³C NMR confirms bromine substitution (C-Br at δ 105–110 ppm).
  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between thiazole and benzene rings) and validates substituent positions .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 256.0 (calculated for C₉H₈BrNS).

Q. What are the common reactivity patterns of the bromine substituent in this compound?

  • Methodological Answer : The 2-bromo group undergoes nucleophilic substitution (e.g., Suzuki coupling with aryl boronic acids) or elimination under basic conditions. For cross-coupling, use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and toluene/water (3:1) at 80°C for 12 hours. Competing dehydrohalogenation can occur if bases like DBU are used, forming 4,7-dimethylbenzo[d]thiazole as a byproduct .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electron-rich sites for electrophilic attacks. Molecular docking (AutoDock Vina) against targets like EGFR kinase (PDB: 1M17) evaluates binding affinities. For example, methyl groups at 4,7-positions may enhance hydrophobic interactions in enzyme pockets .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

  • Methodological Answer : Comparative assays under standardized conditions (e.g., MIC for antimicrobial activity) and structural analogs (e.g., replacing bromine with chlorine) clarify substituent effects. Meta-analysis of published IC₅₀ values (e.g., anticancer activity against MCF-7 cells) identifies outliers due to assay variability (e.g., serum concentration differences) .

Q. How can reaction mechanisms for bromine substitution be validated experimentally?

  • Methodological Answer : Isotopic labeling (e.g., ⁸¹Br/⁷⁹Br substitution) tracks reaction pathways via MS/MS fragmentation. Kinetic studies (NMR time-course) under varying temperatures determine activation parameters (ΔH‡, ΔS‡). For SNAr mechanisms, Hammett plots correlate substituent σ values with log(k) .

Q. What methodologies optimize the compound’s solubility for in vitro biological assays?

  • Methodological Answer : Co-solvent systems (e.g., 10% DMSO in PBS) or nanoformulation (liposomes with 100 nm particle size) enhance aqueous solubility. Solubility parameters (Hansen solubility sphere) predict miscibility with PEG-400 or cyclodextrins. Dynamic Light Scattering (DLS) monitors aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.